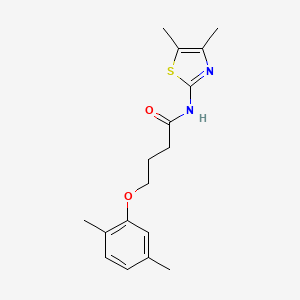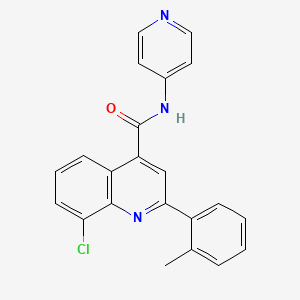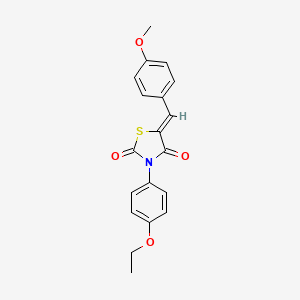![molecular formula C11H14N4S B4817713 5-[(3-phenylpropyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4817713.png)
5-[(3-phenylpropyl)thio]-4H-1,2,4-triazol-3-amine
Descripción general
Descripción
5-[(3-phenylpropyl)thio]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Antimicrobial Agent Synthesis : A study on the synthesis of 1,2,4-triazole derivatives highlighted their potential as antimicrobial agents. The research developed a one-pot synthesis method for 3(5)-substituted 1,2,4-triazol-5(3)-amines, which exhibited significant inhibitory activities against various Gram-positive and Gram-negative bacteria, as well as some fungal pathogens (Beyzaei et al., 2019).
Chemical Properties and Synthesis
- Crystal Structure Analysis : Research on the crystal structure of 1,2,4-triazole derivatives, specifically 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, revealed insights into their molecular structure, including the planarity of molecules and the dihedral angles formed by phenyl and 1,2,4-triazole rings. This information is crucial for understanding the chemical behavior of these compounds (Dolzhenko et al., 2008).
Biological Activities
Potential Antitumor Activity : A study on the synthesis and biological activities of methylenebis-4H-1,2,4-triazole derivatives showed that some compounds exhibited broad-spectrum antimicrobial activity and may have potential as antitumor agents. This highlights the diverse biological applications of 1,2,4-triazole derivatives (Uygun et al., 2013).
Anticonvulsant and Antimicrobial Properties : The synthesis and study of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives demonstrated their potential anticonvulsant activity. These compounds also exhibited antimicrobial and antituberculosis activity, underlining their significance in both neurological and infectious disease research (Küçükgüzel et al., 2004).
Inhibition of Cancer Cell Migration : Research on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety revealed their effect on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This study indicates the potential of these compounds in cancer therapy, particularly in controlling metastasis (Šermukšnytė et al., 2022).
Propiedades
IUPAC Name |
3-(3-phenylpropylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYSCYQEMHTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4817642.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4817644.png)


![(4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4817663.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4817675.png)

![4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4817680.png)
![N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4817698.png)
![2-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4817711.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4817725.png)
![1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4817729.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
